molecular formula C11H12O3 B8688461 Methyl 3-methoxy-2-phenyl-2-propenoate CAS No. 6460-86-2

Methyl 3-methoxy-2-phenyl-2-propenoate

Cat. No. B8688461
Key on ui cas rn: 6460-86-2
M. Wt: 192.21 g/mol
InChI Key: XUFMDIIAUXUSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519048

Procedure details

Combine hexane washed sodium hydride (24 g, 60% in oil, 580 mmol) and tetrahydrofuran (400mL). Cool to about 5° C. Simultaneously, add dropwise methyl phenylacetate (40 g, 270 mmol) and the methyl formate (35 g, 580 mmol). Add methanol (0.5 mL). Warm to ambient temperature. After 18 hours, pass nitrogen gas over the reaction mixture to remove the solvent to give a residue. Dissolve the residue in dimethylformamide (400 mL) and cool to about 5° C. Slowly add methyl iodide (76 g, 540 mmol). After the addition is complete, warm to ambient temperature. After 3 hours, pour the reaction mixture into water and extract 2 times with diethyl ether. Extract the combined organic layers 5 times with water and once with aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4 and evaporate in vacuo to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Quantity
24 g
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:14]([O:16][CH3:17])=O.CI>CN(C)C=O.O.CO.O1CCCC1.CCCCCC>[CH3:14][O:16][CH:17]=[C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:10]([O:12][CH3:13])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
cool to about 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
warm to ambient temperature
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extract 2 times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic layers 5 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=C(C(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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